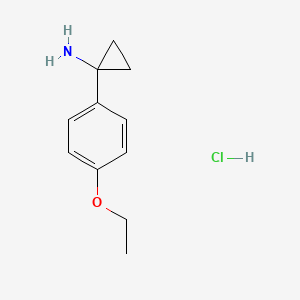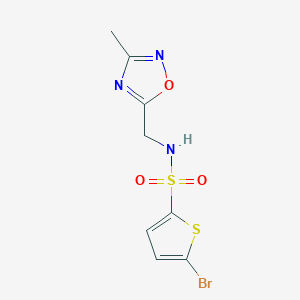
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide, also known as AZET, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- Thiophene and its derivatives, including compounds structurally related to "N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide," have been extensively studied for their wide spectrum of biological activities and applications in material science. These compounds have shown promise in antibacterial, antifungal, and antiviral activities, among others. Moreover, polymeric thiophenes are utilized in electronics and solar cells due to their conductive properties (Nagaraju et al., 2018).
Pharmacological Potential
- Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinases, highlighting the therapeutic potential of azepane-containing compounds in drug development (Breitenlechner et al., 2004). These findings underscore the significance of exploring compounds with azepane structures for potential therapeutic uses.
Material Applications and Molecular Interactions
- The research on substituted thiophenes and azepanes extends into material sciences, where their unique properties are leveraged for the development of chemical sensors and thin-film transistors. The structural versatility of these compounds allows for their use in various technological applications, indicating the broad potential of "N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide" related structures in material science and technology (Sagar et al., 2018).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-17-7-5-15(6-8-17)19(23)21-13-18(16-9-12-24-14-16)22-10-3-1-2-4-11-22/h5-9,12,14,18H,1-4,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMWTRNRKPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)
![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)




![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)